N-(2-methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with methoxyphenyl and methoxyphenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions.
Thioether Formation: The methoxyphenylthio group is introduced through a thioetherification reaction, where a thiol reacts with a halogenated aromatic compound.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated aromatic compounds and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., presence of a base, elevated temperature).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The methoxyphenyl and thioether groups could play a role in binding to the target site, while the piperidine ring may influence the compound’s overall conformation and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-4-(((4-methylphenyl)thio)methyl)piperidine-1-carboxamide
- N-(2-methoxyphenyl)-4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxamide
- N-(2-methoxyphenyl)-4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxamide
Uniqueness
N-(2-methoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is unique due to the presence of both methoxyphenyl and methoxyphenylthio groups, which may confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-25-17-7-9-18(10-8-17)27-15-16-11-13-23(14-12-16)21(24)22-19-5-3-4-6-20(19)26-2/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFCUCOTZIHNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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